Bradykinin
Overview
Description
Bradykinin is a peptide that plays a crucial role in various physiological processes, including inflammation, vasodilation, and pain sensitization. It is a member of the kinin group of proteins and consists of nine amino acids. This compound is known for its ability to cause arterioles to dilate and veins to constrict, leading to increased capillary permeability .
Mechanism of Action
Target of Action
Bradykinin, a potent, short-lived vasoactive peptide, is a member of the kallikrein–kinin system (KKS). It acts as a vasodilator and an inflammatory mediator in various signaling cascades . This compound primarily targets the kinin B1 (BDKRB1) and B2 (BDKRB2) transmembrane receptors , which are coupled with different subunits of G proteins (G αi /G α0, G αq and G β1γ2) .
Mode of Action
This compound interacts with its targets, the B1 and B2 receptors, to initiate a signaling cascade. When an agonist binds, BDKRB2 is activated by phosphorylation at serine (S339, S346, S348) and threonine (T342, T345) residues on the C-terminal region, leading to arrestin-mediated internalization through clathrin-coated vesicles . This interaction results in changes at the cellular level, activating various signaling mechanisms.
Biochemical Pathways
The this compound-mediated signaling mechanism activates excessive pro-inflammatory cytokines, including IL-6, IL-1β, IL-8, and IL-2 . Upregulation of these cytokines has implications in a wide range of clinical conditions such as inflammation leading to fibrosis, cardiovascular diseases, and severe acute respiratory syndrome coronavirus 2 (SARS-CoV-2) . This compound also induces vasodilation in peripheral circulation by decreasing the arterial tone of the smooth muscle and increasing blood flow .
Pharmacokinetics
This compound is produced in the tissue and is a potent vasodilator . The kinin–kallikrein system generates this compound by proteolytic cleavage of its kininogen precursor, high-molecular-weight kininogen (HMWK or HK), by the enzyme kallikrein . Moreover, there is compelling evidence that plasmin, a fibrinolytic enzyme, is able to generate this compound after HMWK cleavage .
Result of Action
This compound promotes inflammation and causes arterioles to dilate via the release of prostacyclin, nitric oxide, and endothelium-derived hyperpolarizing factor. It also makes veins constrict, via prostaglandin F2, thereby leading to leakage into capillary beds due to the increased pressure in the capillaries . In endothelial cells, activation of B2R by this compound induces the release of NO, prostacyclin, endothelium-derived hyperpolarizing factor (EDHF), and tissue plasminogen activator .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the presence of angiotensin-converting-enzyme inhibitors (ACE inhibitors) can increase this compound levels by inhibiting its degradation, thereby increasing its blood pressure-lowering effect . Furthermore, the action of this compound can be affected by the presence of other signaling molecules and the physiological state of the individual.
Biochemical Analysis
Biochemical Properties
Bradykinin is a nonapeptide consisting of nine amino acids. It is generated from its precursor, kininogen, through the action of kallikrein enzymes . This compound interacts with two main receptors, B1 and B2, which are G protein-coupled receptors. The B2 receptor is constitutively expressed and mediates most of the physiological effects of this compound, while the B1 receptor is inducible and is primarily involved in inflammatory responses . This compound’s interaction with these receptors leads to the activation of various signaling pathways, including the release of nitric oxide, prostacyclin, and endothelium-derived hyperpolarizing factor .
Cellular Effects
This compound exerts a wide range of effects on different cell types and cellular processes. It induces vasodilation by decreasing the arterial tone of smooth muscle cells and increasing blood flow . In endothelial cells, this compound promotes the release of nitric oxide and prostacyclin, which are potent vasodilators . This compound also increases vascular permeability, allowing immune cells to migrate to sites of inflammation . Additionally, this compound activates various cell types, including mast cells, fibroblasts, and macrophages, contributing to the inflammatory response .
Molecular Mechanism
The molecular mechanism of this compound involves its binding to the B2 receptor, which activates G protein-coupled signaling pathways . This activation leads to the production of secondary messengers such as inositol-1,4,5-trisphosphate, diacylglycerol, and calcium ions . These messengers, in turn, activate downstream signaling molecules, including protein kinase C, phospholipase A2, and mitogen-activated protein kinases . The activation of these pathways results in the release of nitric oxide, prostacyclin, and other inflammatory mediators, contributing to the physiological and pathological effects of this compound .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can vary over time. This compound is a short-lived peptide, and its effects are transient . It is rapidly degraded by enzymes such as angiotensin-converting enzyme and neutral endopeptidase . The stability and degradation of this compound can influence its long-term effects on cellular function. In vitro studies have shown that prolonged exposure to this compound can lead to receptor desensitization and downregulation . In vivo studies have demonstrated that chronic administration of this compound can result in sustained inflammatory responses and tissue remodeling .
Dosage Effects in Animal Models
The effects of this compound in animal models are dose-dependent. Low doses of this compound can induce vasodilation and increase vascular permeability, while high doses can lead to excessive inflammation and tissue damage . In animal models, this compound has been shown to cause hypotension, edema, and pain at high doses . The threshold effects of this compound vary depending on the species and the experimental conditions . Toxic or adverse effects of this compound at high doses include severe hypotension, respiratory distress, and organ damage .
Metabolic Pathways
This compound is involved in several metabolic pathways, including the kallikrein-kinin system and the renin-angiotensin system . It is generated from kininogen by the action of kallikrein enzymes and is degraded by angiotensin-converting enzyme and neutral endopeptidase . This compound’s interaction with its receptors leads to the activation of various signaling pathways, including the production of nitric oxide, prostacyclin, and other inflammatory mediators . These pathways play a crucial role in regulating blood pressure, vascular permeability, and inflammatory responses .
Transport and Distribution
This compound is transported and distributed within cells and tissues through its interaction with specific receptors and transporters . The B2 receptor is widely expressed in various tissues, including the vascular endothelium, smooth muscle cells, and immune cells . This compound’s interaction with the B2 receptor leads to its internalization and subsequent degradation . The distribution of this compound within tissues is influenced by its rapid degradation and the expression levels of its receptors .
Subcellular Localization
This compound is primarily localized at the cell membrane, where it interacts with its receptors . The B2 receptor is a multi-pass membrane protein that is involved in the binding and signaling of this compound . Upon binding to the B2 receptor, this compound can induce receptor internalization and trafficking to different subcellular compartments . The subcellular localization of this compound and its receptors can influence their activity and function, including receptor desensitization and downregulation .
Preparation Methods
Synthetic Routes and Reaction Conditions: Bradykinin can be synthesized using solid-phase peptide synthesis (SPPS). This method involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes deprotection and coupling steps, typically using reagents like N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) to facilitate peptide bond formation .
Industrial Production Methods: Industrial production of this compound involves large-scale peptide synthesis techniques. These methods are optimized for high yield and purity, often employing automated peptide synthesizers. The final product undergoes purification processes such as high-performance liquid chromatography (HPLC) to ensure its quality .
Chemical Reactions Analysis
Types of Reactions: Bradykinin undergoes various chemical reactions, including enzymatic cleavage by proteases like kallikreins, which release it from kininogens. It is also subject to rapid metabolism by enzymes such as kininases and peptidases .
Common Reagents and Conditions:
Oxidation: this compound can be oxidized by reactive oxygen species (ROS) under inflammatory conditions.
Reduction: Reduction reactions are less common but can occur in specific biochemical pathways.
Substitution: Substitution reactions involving this compound are rare due to its peptide nature.
Major Products: The primary products of this compound metabolism are shorter peptides, such as des-Arg^9-bradykinin, which have distinct biological activities .
Scientific Research Applications
Bradykinin has numerous applications in scientific research:
Chemistry: Used as a model peptide in studies of peptide synthesis and degradation.
Biology: Investigated for its role in inflammatory pathways and vascular biology.
Medicine: Explored as a therapeutic target for conditions like hypertension, chronic pain, and inflammatory diseases.
Industry: Utilized in the development of diagnostic assays and therapeutic agents.
Comparison with Similar Compounds
Uniqueness: this compound is unique in its rapid metabolism and potent vasodilatory effects. Its ability to induce pain and inflammation makes it a critical target for therapeutic intervention in various diseases .
Properties
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[2-[[(2S)-1-[(2S)-1-[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-3-hydroxypropanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C50H73N15O11/c51-32(16-7-21-56-49(52)53)45(72)65-25-11-20-39(65)47(74)64-24-9-18-37(64)43(70)58-28-40(67)59-34(26-30-12-3-1-4-13-30)41(68)62-36(29-66)46(73)63-23-10-19-38(63)44(71)61-35(27-31-14-5-2-6-15-31)42(69)60-33(48(75)76)17-8-22-57-50(54)55/h1-6,12-15,32-39,66H,7-11,16-29,51H2,(H,58,70)(H,59,67)(H,60,69)(H,61,71)(H,62,68)(H,75,76)(H4,52,53,56)(H4,54,55,57)/t32-,33-,34-,35-,36-,37-,38-,39-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QXZGBUJJYSLZLT-FDISYFBBSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C(=O)C2CCCN2C(=O)C(CCCN=C(N)N)N)C(=O)NCC(=O)NC(CC3=CC=CC=C3)C(=O)NC(CO)C(=O)N4CCCC4C(=O)NC(CC5=CC=CC=C5)C(=O)NC(CCCN=C(N)N)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](N(C1)C(=O)[C@@H]2CCCN2C(=O)[C@H](CCCN=C(N)N)N)C(=O)NCC(=O)N[C@@H](CC3=CC=CC=C3)C(=O)N[C@@H](CO)C(=O)N4CCC[C@H]4C(=O)N[C@@H](CC5=CC=CC=C5)C(=O)N[C@@H](CCCN=C(N)N)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C50H73N15O11 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
5979-11-3 (triacetate (salt)) | |
Record name | Bradykinin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000058822 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID50893681 | |
Record name | Bradykinin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50893681 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
1060.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Bradykinin | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0004246 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
58-82-2 | |
Record name | Bradykinin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000058822 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Bradykinin | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB12126 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Bradykinin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50893681 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Bradykinin | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.362 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | Bradykinin | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0004246 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.